

Evolutionary origins of Melittin in bee venom

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Melittin
Cat. No.:	B549807

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Origins of **Melittin** in Bee Venom

Audience: Researchers, scientists, and drug development professionals.

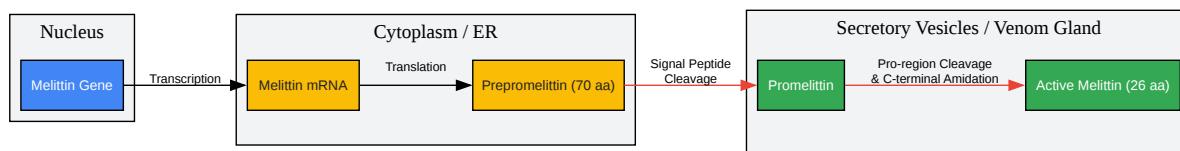
Executive Summary

Melittin, a 26-amino-acid amphipathic peptide, is the principal toxic component of honeybee venom, comprising up to 60% of its dry weight.^{[1][2]} Its potent membrane-disrupting activities give it broad-spectrum cytolytic, hemolytic, antimicrobial, and inflammatory properties.^{[3][4]} This guide provides a comprehensive overview of the evolutionary origins of **melittin**, detailing its genetic precursor, phylogenetic relationships, and the molecular mechanisms that have shaped its function. We present quantitative data on its biological activities, detailed experimental protocols for its study, and visual workflows to illustrate key processes, offering a critical resource for researchers in toxinology, evolutionary biology, and pharmacology.

The Melittin Gene and Biosynthesis

Melittin is not synthesized directly but is processed from a larger precursor protein, **prepromelittin**. This process is a classic example of how potent toxins are safely produced and stored within the venom gland.

Gene Structure and Precursor


The **melittin** gene in *Apis mellifera* encodes a 70-amino-acid preproprotein.^{[3][5]} This precursor has a multi-domain architecture essential for its synthesis, transport, and activation:^{[5][6][7]}

- Signal Peptide (Residues 1-21): An N-terminal signal sequence (MKFLVNVALVFMVVYISYIYA) directs the nascent polypeptide into the secretory pathway of the endoplasmic reticulum.[3][5]
- Pro-region (Residues 22-49): An acidic pro-sequence (APEPEPAPPEPEAEADAEADPEA) is thought to neutralize the cationic, toxic mature peptide, preventing autotoxicity within the venom gland cells.
- Mature **Melittin** (Residues 50-75): The C-terminal region contains the 26-amino-acid sequence of active **melittin** (GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂), which is cleaved and post-translationally amidated to become the final, active toxin.[5][8]

Surprisingly, despite the high abundance of **melittin** in venom, it is encoded by a single-copy gene in the honeybee genome.[1] This indicates a highly efficient transcriptional and translational process.

Pathway from Gene to Active Peptide

The biosynthesis of **melittin** involves a multi-step process common to many secreted peptides and toxins. It begins with the transcription of the **melittin** gene, followed by translation and a series of post-translational modifications.

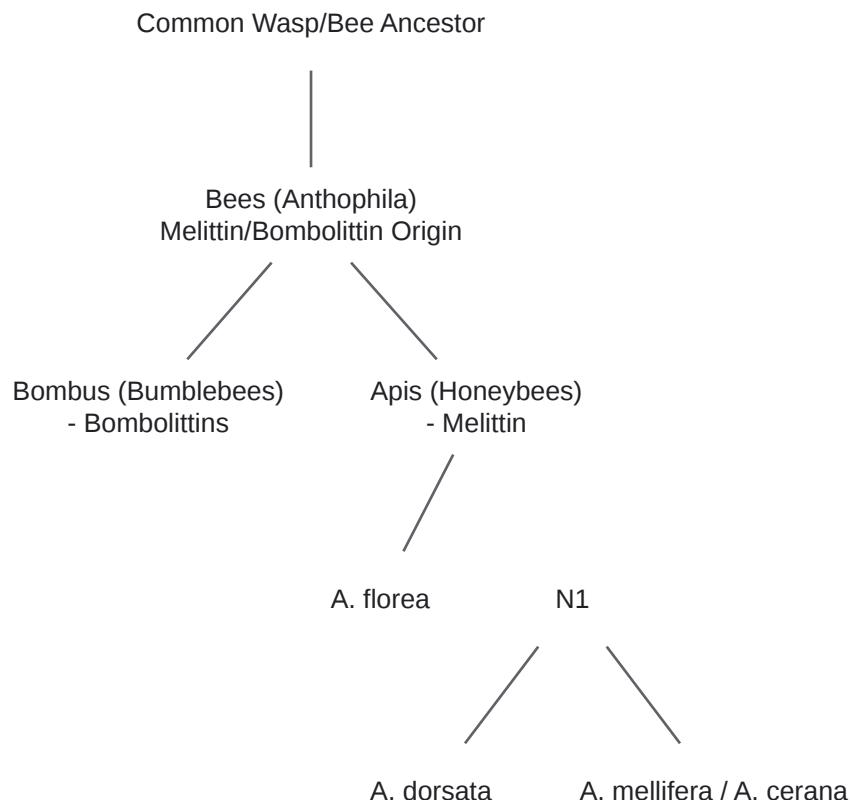
[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **melittin** from gene to active peptide.

Evolutionary History and Phylogenetics

The evolution of **melittin** is intrinsically linked to the evolution of the stinging apparatus (aculea) in Hymenoptera. Genomic studies reveal that many core bee venom genes, including

those for enzymes like phospholipase A2, evolved over 280 million years ago, predating the divergence of bees and even the evolution of the stinger.[1][9] However, **melittin** itself is a more recent innovation.


Origin and Diversification

Melittin and the newly described anthophilin protein family appear to be unique innovations within the bee lineage (Anthophila).[9][10][11] This suggests that the gene for **melittin** arose after bees diverged from wasps around 130 million years ago.[5] The primary evolutionary mechanism for the origin of most hymenopteran venom components, including likely **melittin**, is single gene co-option, where a gene encoding a protein with a different physiological function is "recruited" for a role in venom.[9][10] This contrasts with other venomous animals, such as snakes, where extensive gene duplication is a major driver of venom evolution.[12][13]

Orthologs and Phylogenetic Relationships

Orthologs of **melittin** are found across the genus *Apis* (honeybees) and related peptides, such as bombolittins, are present in the venom of bumblebees (genus *Bombus*).[5] The amino acid sequences of **melittin** are highly conserved among honeybee species, with only minor substitutions.[14] For instance, the **melittin** sequences of *Apis mellifera* and *Apis cerana* are identical, suggesting a recent evolutionary divergence between these species.[14][15]

Phylogenetic analysis of prepro**melittin** sequences can be used to reconstruct the evolutionary relationships between bee species, as illustrated in the simplified cladogram below.

[Click to download full resolution via product page](#)

Caption: Simplified cladogram showing the evolutionary origin of **melittin**.

Quantitative Analysis of Biological Activity

Melittin's potent biological effects have been extensively quantified. Its primary mechanism of action involves inserting into lipid bilayers, forming pores, and disrupting membrane integrity, leading to cell lysis.[3][16]

Antimicrobial Activity

Melittin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][17] Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Studies have shown that Gram-positive bacteria are generally more susceptible, likely due to the easier access to the cell membrane through the peptidoglycan layer compared to the protective outer lipopolysaccharide layer of Gram-negative bacteria.[18]

Table 1: Minimum Inhibitory Concentration (MIC) of **Melittin** Against Various Bacteria

Bacterial Species	Type	Strain	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	Gram (+)	Clinical Isolate 1	4	[19]
Staphylococcus aureus	Gram (+)	ATCC 11632	25	[4]
Enterococcus faecalis	Gram (+)	Environmental Isolate	1-5	[18]
Listeria monocytogenes	Gram (+)	ATCC 19111	12.5	[4]
Streptococcus mutans	Gram (+)	-	4-40	[4]
Escherichia coli	Gram (-)	ATCC 25922	32	[19]
Pseudomonas aeruginosa	Gram (-)	PAO1	64	[19]
Acinetobacter baumannii	Gram (-)	Clinical Isolate 34230	8	[19]
Klebsiella pneumoniae	Gram (-)	Clinical Isolate	64	[19]

| **Salmonella enterica** | Gram (-) | ATCC 7001 | 100 | [4] |

Hemolytic Activity

A key characteristic of **melittin** is its high hemolytic activity, which poses a significant challenge for its therapeutic development.[20] This activity is quantified by the concentration required to lyse 50% of red blood cells (HC_{50}) in a suspension.

Table 2: Hemolytic and Cytotoxic Concentrations of **Melittin**

Assay Type	Cell Type	Value (µg/mL)	Reference(s)
Hemolytic Activity (HC ₅₀)	Human Red Blood Cells	16.28 ± 0.17	[20]
Hemolytic Activity (HD ₅₀)	Human Red Blood Cells	0.44	[21]
Cytotoxicity (IC ₅₀)	Human Primary Fibroblasts	6.45	[21]
Cytotoxicity (IC ₅₀)	Immature Human Dendritic Cells	43.42 ± 0.86	[20]
Cytotoxicity (IC ₅₀)	Mouse Peritoneal Macrophages	5.73	[20]

| Cytotoxicity (IC₅₀) | Various Cancer Cell Lines | 1-10 | [5] |

Detailed Experimental Protocols

The study of **melittin** and its evolutionary origins relies on a combination of techniques from molecular biology, biochemistry, and bioinformatics.

Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

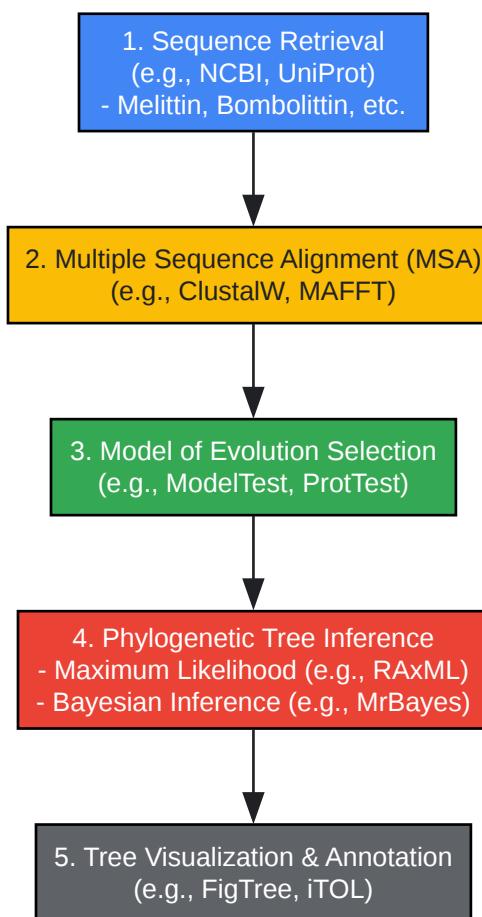
This protocol outlines the manual synthesis of **melittin** for functional studies.

- Resin Selection and Preparation:
 - Choose a suitable resin for a C-terminal amide, such as Rink Amide resin.[22] For a 0.1 mmol scale synthesis, use approximately 300 mg of resin.
 - Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel. [22]
- First Amino Acid Coupling:

- Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% (v/v) piperidine in DMF for 1 hour.[22]
- Activate the first C-terminal Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) using a coupling reagent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
- Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.[23]
- Chain Elongation Cycle:
 - Wash: Wash the resin thoroughly with DMF to remove excess reagents.
 - Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF for 15-30 minutes.[23]
 - Wash: Wash the resin again with DMF.
 - Coupling: Activate the next Fmoc-protected amino acid and couple it to the growing peptide chain as described in step 2.
 - Repeat: Continue this cycle for all 26 amino acids in the **melittin** sequence.
- Cleavage and Deprotection:
 - After the final coupling, wash the resin with dichloromethane (DCM).
 - Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[23]
 - Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Purification and Verification:
 - Filter the resin and precipitate the crude peptide in cold diethyl ether.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay


This protocol determines the antimicrobial activity of synthesized **melittin**.

- Bacterial Culture Preparation:
 - Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
 - Incubate overnight at 37°C.
 - Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the assay wells.[\[17\]](#)
- Peptide Preparation:
 - Dissolve lyophilized **melittin** in sterile water or a suitable buffer to create a stock solution.
 - Perform a two-fold serial dilution of the **melittin** stock solution in a 96-well microtiter plate.
- Incubation:
 - Add the prepared bacterial suspension to each well of the 96-well plate containing the serially diluted peptide.
 - Include a positive control (bacteria without peptide) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:

- The MIC is defined as the lowest concentration of **melittin** that completely inhibits visible bacterial growth (i.e., the first clear well).[17][19]

Protocol 3: Phylogenetic Analysis of Venom Peptides

This protocol outlines a typical bioinformatics workflow for studying the evolutionary relationships of **melittin**.

[Click to download full resolution via product page](#)

Caption: Workflow for phylogenetic analysis of venom peptides.

- Sequence Retrieval: Obtain amino acid or nucleotide sequences for **melittin** and its orthologs (e.g., from other *Apis* species, bombolittins from *Bombus*) from public databases like NCBI and UniProt.[15]
- Multiple Sequence Alignment (MSA): Align the collected sequences using algorithms like ClustalW, MAFFT, or MUSCLE to identify conserved regions and evolutionary substitutions.

[\[24\]](#)

- Model Selection: Use statistical methods (e.g., ProtTest for proteins) to determine the most appropriate model of molecular evolution for the dataset. This is crucial for accurate phylogenetic reconstruction.
- Tree Inference: Construct the phylogenetic tree using methods such as:
 - Maximum Likelihood (ML): Employs statistical models to find the tree that has the highest probability of producing the observed data.[\[25\]](#)
 - Bayesian Inference (BI): Uses Markov Chain Monte Carlo (MCMC) methods to estimate the posterior probability of trees.[\[12\]](#)
- Tree Visualization and Interpretation: Visualize the resulting tree with software like FigTree or iTOL. The branching patterns (topology) and branch lengths represent the inferred evolutionary relationships and genetic divergence between the sequences.

Conclusion and Future Directions

The evolution of **melittin** is a compelling case study in the molecular innovation of venom components. Originating from a gene co-option event unique to the bee lineage, **melittin** has become a highly efficient and potent cytolytic peptide, finely tuned by natural selection. While its primary function is defensive, its broad biological activities have made it a subject of intense interest for therapeutic applications, particularly in antimicrobial and anticancer research.[\[5\]](#)[\[26\]](#) Future research, leveraging comparative genomics across a wider range of Hymenoptera and advanced proteo-transcriptomic techniques, will further illuminate the precise ancestral origins of the **melittin** gene and the specific evolutionary pressures that have maintained its potent function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurekalert.org [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. scielo.br [scielo.br]
- 5. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications and evolution of melittin, the quintessential membrane active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Prevalent bee venom genes evolved before the aculeate stinger and eusociality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. From genome to “venome”: Molecular origin and evolution of the snake venom proteome inferred from phylogenetic analysis of toxin sequences and related body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetics 9 [killowen.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities | MDPI [mdpi.com]
- 20. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 21. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.uci.edu [chem.uci.edu]
- 23. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 24. researchgate.net [researchgate.net]
- 25. Venom Phylogenies and Evolutionary Analysis - Creative Proteomics [creative-proteomics.com]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Evolutionary origins of Melittin in bee venom]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549807#evolutionary-origins-of-melittin-in-bee-venom]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com